REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:6]([NH2:7])[C:5]([CH3:9])=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[Br:10][C:3]1[C:2]([F:1])=[CH:8][C:6]([NH2:7])=[C:5]([CH3:9])[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(N)=C1)C
|
Name
|
|
Quantity
|
69.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction solution was evaporated
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Then the solvent was evaporated
|
Type
|
WASH
|
Details
|
the precipitated crystals were washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1F)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |